molecular formula C14H16ClN3O B1452152 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide CAS No. 1170415-79-8

3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide

Cat. No. B1452152
M. Wt: 277.75 g/mol
InChI Key: ZAJNVQNGNKNLLT-UHFFFAOYSA-N
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Description

3-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide, also known as 3-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide, is a synthetic compound that has been widely studied for its potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. This compound is a derivative of pyrazole and has an aromatic ring structure. It is a white crystalline solid at room temperature and has a melting point of 163°C. 3-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide has a molecular weight of 215.7 g/mol and a molecular formula of C10H14ClN3O.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Pyrazoline derivatives, closely related to 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide, have been extensively studied for their synthesis methodologies and structural properties. These compounds are pivotal in the development of new synthetic pathways and the understanding of their structure-activity relationships (SAR) (Dar & Shamsuzzaman, 2015). The innovative synthesis approaches enable the creation of various derivatives, providing insights into their chemical behavior and potential applications in medicinal chemistry.

Antifungal Applications

One significant area of research involving pyrazoline compounds is their antifungal activity. For instance, studies on the application of these molecules against the Fusarium oxysporum f. sp. albedinis (F.o.a.) pathogen show promising antifungal properties. These findings are crucial for agricultural applications, especially in combating diseases affecting economically important crops (Kaddouri et al., 2022).

Pharmacological Potential

Research into the pharmacological potential of pyrazoline derivatives highlights their wide-ranging bioactivities, including anticancer, anti-inflammatory, and analgesic effects. These compounds' versatility underscores their importance in drug discovery and the development of new therapeutic agents. The study of pyrazoline-based structures, similar to 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide, may yield new insights into the design of potent and selective drug candidates (Ray et al., 2022).

Enzyme Inhibition

The interaction of pyrazoline derivatives with various enzymes has been a focal point of research, aiming to elucidate their mechanism of action and potential as enzyme inhibitors. This research avenue holds promise for developing novel inhibitors that can be used to treat diseases associated with enzymatic dysregulation. The selective inhibition of cytochrome P450 isoforms by these compounds demonstrates their potential in mitigating drug-drug interactions and enhancing drug safety profiles (Khojasteh et al., 2011).

properties

IUPAC Name

3-chloro-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-10-14(16-13(19)8-9-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNVQNGNKNLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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